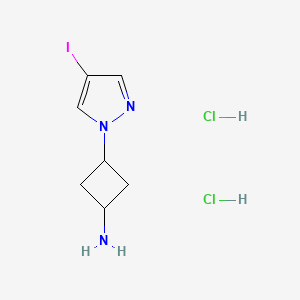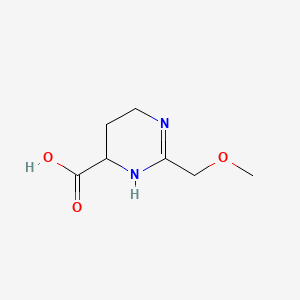![molecular formula C13H15NO2 B13454661 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that belongs to the class of oxabicyclohexanes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The oxabicyclohexane scaffold is often used as a bioisostere for ortho-substituted phenyl rings, providing improved physicochemical properties such as enhanced water solubility and reduced lipophilicity .
Preparation Methods
The synthesis of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Chemical Reactions Analysis
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in diverse transformations, opening up new chemical spaces. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a valuable tool for drug development, particularly as a bioisostere for phenyl rings. The compound’s improved physicochemical properties, such as enhanced water solubility, make it suitable for various pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to mimic the geometric properties of ortho-substituted phenyl rings, thereby retaining bioactivity while improving solubility and reducing lipophilicity. This makes it a valuable tool in medicinal chemistry and agrochemistry .
Comparison with Similar Compounds
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can be compared with other similar compounds such as 1,2-disubstituted cyclopentanes and cyclohexanes. These compounds also serve as bioisosteres for phenyl rings but may differ in their physicochemical properties and synthetic accessibility. The unique structure of this compound provides distinct advantages in terms of solubility and bioactivity .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-12-7-13(8-12,16-9-12)11(15)14-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) |
InChI Key |
FBMNWBNFCWUGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(OC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



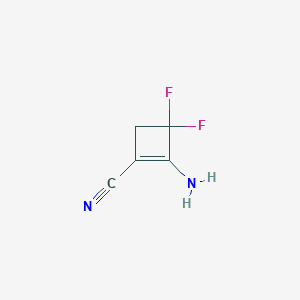
![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)
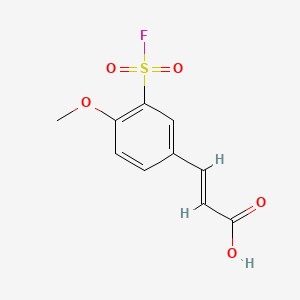
![1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)

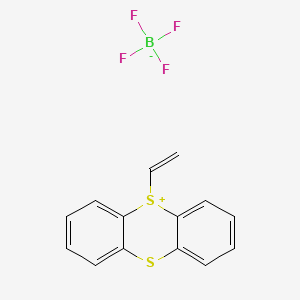
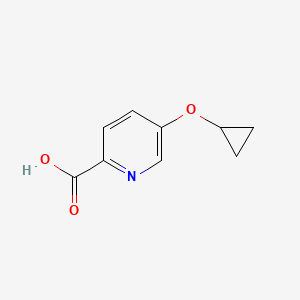
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)
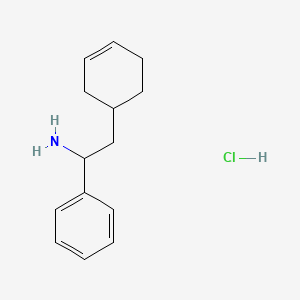
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
